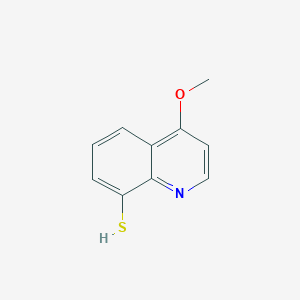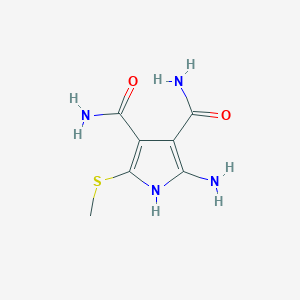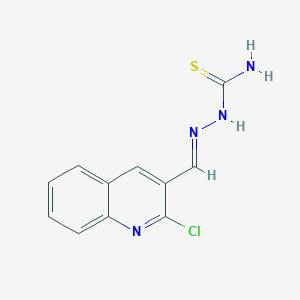
2-((2-Chloroquinolin-3-yl)methylene)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Chloroquinolin-3-yl)methylene)hydrazinecarbothioamide: is a mouthful, but its structure holds promise. Let’s break it down:
Chemical Formula: C₁₁H₉ClN₄S
Molecular Weight: 264.73 g/mol
Synonyms: Hydrazinecarbothioamide, 2-[(2-chloro-3-quinolinyl)methylene]
This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring system. Its intriguing structure combines a quinoline core with a hydrazinecarbothioamide moiety.
准备方法
Synthetic Routes:: Several synthetic routes lead to this compound. One notable method involves condensation reactions. For instance, the reaction of hydrazono-quinolines with substituted carboxylic acids in DMF yields the corresponding amides . The exact conditions and reagents may vary, but this approach provides access to our target compound.
Industrial Production:: While industrial-scale production specifics are scarce, laboratories can synthesize it using established methods. Researchers often optimize these routes for efficiency and yield.
化学反应分析
Reactivity::
Oxidation: The compound may undergo oxidation reactions, transforming functional groups.
Reduction: Reduction processes can modify the quinoline or hydrazinecarbothioamide portions.
Substitution: Substituents can be introduced or replaced on the quinoline ring.
DMF (Dimethylformamide): A versatile solvent for condensation reactions.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Facilitates amide bond formation.
TEA (Triethylamine): Often used as a base in organic synthesis.
Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Exploring these reactions further reveals exciting possibilities.
科学研究应用
Chemistry::
Building Blocks: Researchers use it as a building block for more complex molecules.
Heterocyclic Chemistry: Its quinoline scaffold contributes to diverse heterocyclic systems.
Antimicrobial Properties: Quinoline derivatives often exhibit antimicrobial activity.
Anticancer Potential: Some quinolines show promise as anticancer agents.
Dyes and Pigments: Quinolines find applications in dyes and pigments.
Pharmaceuticals: The compound’s structural features make it relevant for drug discovery.
作用机制
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways crucial for biological processes.
属性
分子式 |
C11H9ClN4S |
|---|---|
分子量 |
264.73 g/mol |
IUPAC 名称 |
[(E)-(2-chloroquinolin-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H9ClN4S/c12-10-8(6-14-16-11(13)17)5-7-3-1-2-4-9(7)15-10/h1-6H,(H3,13,16,17)/b14-6+ |
InChI 键 |
CGJGGSPYFVUYDS-MKMNVTDBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=S)N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
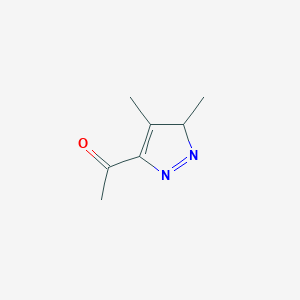
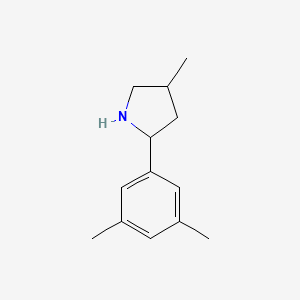
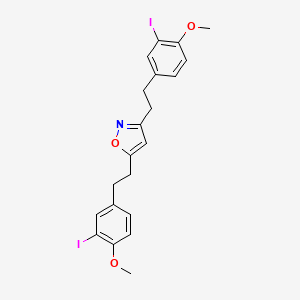
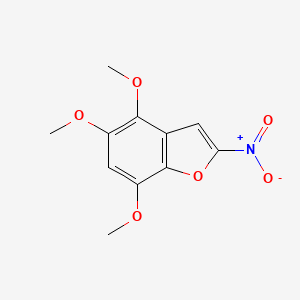
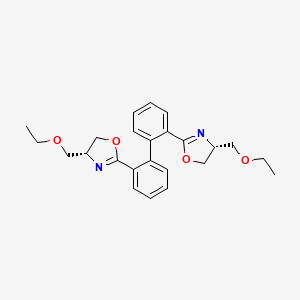
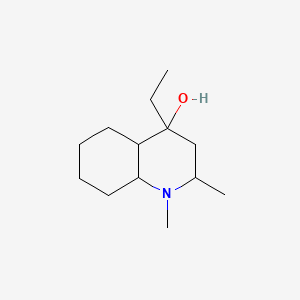
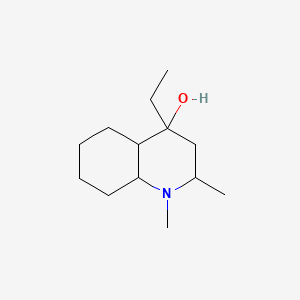
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
